molecular formula C13H12N2O B493258 Carbanilide CAS No. 102-07-8

Carbanilide

Cat. No. B493258
Key on ui cas rn: 102-07-8
M. Wt: 212.25g/mol
InChI Key: GWEHVDNNLFDJLR-UHFFFAOYSA-N
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Patent
US06271388B1

Procedure details

N,N′-Diphenylurea (20.7 g, 98.0 mmol) was dissolved in dimethyl sulfoxide (40 mL), and thereto were added cesium fluoride (1.48 g, 9.80 mmol) and 4-methyl-1,3-dioxolan-2-one (10.0 g, 98.0 mmol), in order. The mixture was stirred for 30 hours at 140° C. under an atmosphere of argon. After filtering off the insoluble materials, the filtrate was condensed in vacuo, and the residue was recrystallized from ethanol to give the subject 3-phenyl-5-methyloxazolidin-2-one (12.9 g, yield 74.3%).
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N[C:8]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:9])C=CC=CC=1.[F-].[Cs+].[CH3:19][CH:20]1[CH2:24]OC(=O)[O:21]1>CS(C)=O>[C:11]1([N:10]2[CH2:19][CH:20]([CH3:24])[O:21][C:8]2=[O:9])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)NC1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.48 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
10 g
Type
reactant
Smiles
CC1OC(OC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 hours at 140° C. under an atmosphere of argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the insoluble materials
CUSTOM
Type
CUSTOM
Details
condensed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(OC(C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: PERCENTYIELD 74.3%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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